molecular formula C23H26FN3O4S2 B2574339 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one CAS No. 941950-96-5

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one

Cat. No.: B2574339
CAS No.: 941950-96-5
M. Wt: 491.6
InChI Key: MWRFRNPRMVRXFC-UHFFFAOYSA-N
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Description

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a structurally complex molecule featuring a piperazine core linked to a 4-ethoxybenzo[d]thiazole moiety at the N1 position and a 4-fluorophenyl sulfonyl group at the terminal butanone chain.

Properties

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S2/c1-2-31-19-5-3-6-20-22(19)25-23(32-20)27-14-12-26(13-15-27)21(28)7-4-16-33(29,30)18-10-8-17(24)9-11-18/h3,5-6,8-11H,2,4,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRFRNPRMVRXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Ethoxybenzo[d]thiazole : A heterocyclic aromatic compound that contributes to biological activity.
  • Piperazine : A cyclic amine known for its role in drug design.
  • Fluorophenylsulfonyl group : Enhances stability and may influence binding affinity to biological targets.

Molecular Formula : C23H27N3O4S2
Molecular Weight : 463.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethoxybenzo[d]thiazole and piperazine moieties are crucial for binding interactions, while the fluorophenylsulfonyl group may enhance specificity and potency.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Gram-positive bacteria like Enterococcus faecalis .

Antitumor Activity

Studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. For example, certain analogs demonstrated cytotoxic effects on human melanoma cell lines, indicating potential as anticancer agents . The compound's structure may allow it to interfere with cancer cell signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biological processes. For example, some related compounds have shown IC50 values in the nanomolar range against kinases like p56lck, suggesting strong inhibitory potential .

Case Studies

  • Antiviral Activity : A study demonstrated that certain benzothiazole derivatives could suppress hepatitis C virus (HCV) replication by over 70%, although some exhibited cytotoxicity . This highlights the dual nature of these compounds in targeting viral infections while also affecting host cell viability.
  • Antiproliferative Effects : In vitro studies on various cancer cell lines revealed that compounds structurally related to this compound exhibited moderate to strong antiproliferative effects, making them candidates for further development in cancer therapy .
  • Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can enhance its efficacy against resistant bacterial strains and cancer cells, suggesting a potential for combination therapies in clinical settings .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages:

Compound NameMain FeaturesBiological Activity
1-(4-(4-Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy]-1H-quinolin-2-onePiperazine and benzo[b]thiophene moietiesModerate antimicrobial activity
4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acidLacks thiazole and sulfonyl groupsLimited enzyme inhibition

The unique combination of structural elements in this compound contributes to its diverse biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 4-ethoxybenzo[d]thiazole and 4-fluorophenyl sulfonyl groups. Below is a comparative analysis with structurally analogous arylpiperazine derivatives from the evidence:

Compound Name Key Substituents Synthesis Method Key Structural Features
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one 4-Ethoxybenzo[d]thiazole, 4-fluorophenyl sulfonyl Likely via coupling of arylpiperazine with functionalized carboxylic acid High lipophilicity (ethoxy group), enhanced stability (sulfonyl)
MK38 (1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Phenyl, thiophen-2-yl HOBt/TBTU-mediated coupling Moderate lipophilicity; thiophene may confer π-π stacking interactions
MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) 2-(Trifluoromethyl)phenyl, thiophen-2-yl Similar coupling with TBTU/HOBt Trifluoromethyl enhances electronegativity; thiophene for planar binding
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) 4-(Trifluoromethyl)phenyl, pyrazol-4-yl Coupling with 4-(1H-pyrazol-4-yl)butanoic acid Pyrazole introduces hydrogen-bonding potential; trifluoromethyl boosts bioavailability
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one (22) 4-Fluorobenzyl, 4-aminophenyl Not explicitly detailed; likely nucleophilic substitution Amino group enhances solubility; fluorobenzyl may improve target affinity

Physicochemical and Pharmacological Implications

  • Electron-Withdrawing Effects : The 4-fluorophenyl sulfonyl group contrasts with MK41’s trifluoromethyl group, offering distinct electronic profiles that may affect receptor binding kinetics .
  • Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than thioether or amine groups in analogs like MK38 or compound 22 .

Crystallographic and Structural Characterization

While direct crystallographic data for the target compound are absent in the evidence, SHELX software (widely used for small-molecule refinement) has been employed for structural validation of similar arylpiperazines . For example, 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate was structurally resolved using SHELXE, confirming the piperazine ring’s conformation and substituent orientations .

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